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molecular formula C8H5FN2O2 B8405067 4-Fluoro-2-methyl-6-nitrobenzonitrile

4-Fluoro-2-methyl-6-nitrobenzonitrile

Cat. No. B8405067
M. Wt: 180.14 g/mol
InChI Key: WANPROVJNBPOPC-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

Acetic acid (16.0 ml, 28 mmol) was added to a concentrated hydrochloric acid (90 ml) solution of tin chloride dihydrate (63.1 g, 280 mmol), and 4-fluoro-2-methyl-6-nitrobenzonitrile (I-263) (16.8 g, 93.3 mmol) was added, then methanol (8 ml) was added. Since the reaction liquid greatly generated heat, it was cooled with ice. After stirring for 1 hour, the reaction mixture liquid was poured into aqueous sodium hydroxide solution (4.6 M, 500 ml) with ice therein. The precipitated solid was collected by filtration, washed with water, then dried to obtain the entitled compound (14.7 g, 99%) as a gray solid.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
63.1 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.Cl.O.O.[Sn](Cl)(Cl)(Cl)Cl.[F:13][C:14]1[CH:21]=[C:20]([N+:22]([O-])=O)[C:17]([C:18]#[N:19])=[C:16]([CH3:25])[CH:15]=1.[OH-].[Na+]>CO>[NH2:22][C:20]1[CH:21]=[C:14]([F:13])[CH:15]=[C:16]([CH3:25])[C:17]=1[C:18]#[N:19] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
tin chloride dihydrate
Quantity
63.1 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
16.8 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Since the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
greatly generated heat
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled with ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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